molecular formula C9H11NO3 B2868184 Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate CAS No. 1000506-17-1

Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate

Cat. No.: B2868184
CAS No.: 1000506-17-1
M. Wt: 181.191
InChI Key: ALAGCKXRVMNAJE-UHFFFAOYSA-N
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Description

Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate is a chemical compound of interest in the field of coordination chemistry. As part of the pyridine-alcohol ligand family, it is primarily investigated for its ability to form complexes with various metal ions . Pyridine-alcohol ligands are known to coordinate to metal centers, such as copper, cobalt, nickel, and palladium, through both the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, often acting as bidentate N,O-chelators . The electronic structure of the pyridyl group combined with the flexible hydroxyethyl chain allows for the formation of complexes with diverse geometric configurations and can help stabilize different metal oxidation states . Metal complexes derived from similar pyridine-alcohol ligands have demonstrated a range of valuable properties, including catalytic activity in organic reactions like hydrogenation and oxidation, and have been utilized in the development of molecular magnets and organic semiconductors . Researchers exploring the creation of novel metal-organic frameworks (MOFs) or coordination polymers may find this ligand useful due to the potential for building more complex structures . This product is intended for research purposes exclusively and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)8-3-2-7(4-5-11)6-10-8/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAGCKXRVMNAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000506-17-1
Record name methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate
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Preparation Methods

Reaction Mechanism and Conditions

  • Substrate : Methyl 5-methylpyridine-2-carboxylate serves as the starting material.
  • Formaldehyde Source : Paraformaldehyde or aqueous formaldehyde (37%) is used in a molar ratio of 1:1.1–1:1.5 relative to the pyridine derivative.
  • Solvent : Water or ethanol facilitates the reaction.
  • Catalyst : Sodium hydroxide (10–15 wt%) accelerates the nucleophilic addition.
  • Temperature : 50–80°C for 1–3 hours.

Key Data :

Parameter Value
Yield 85–90%
Purity (HPLC) >98%
Byproducts Dimers (<5%)

Advantages :

  • High regioselectivity due to the electron-deficient pyridine ring.
  • Scalable for industrial production.

Limitations :

  • Excess formaldehyde leads to over-alkylation.
  • Requires rigorous pH control to prevent ester hydrolysis.

Nucleophilic Substitution of Halogenated Pyridine Esters

Chlorinated pyridine intermediates enable precise functionalization. This method involves substituting a chlorine atom at the 5-position with a hydroxyethyl group.

Synthetic Pathway

  • Chlorination : Methyl 5-chloropyridine-2-carboxylate is synthesized via radical chlorination of methyl nicotinate using Cl2 or SO2Cl2.
  • Substitution : The chlorine atom undergoes nucleophilic displacement with ethylene glycol under alkaline conditions.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature : 80–100°C for 6–12 hours.
  • Catalyst : Potassium carbonate or triethylamine.

Key Data :

Parameter Value
Yield 70–75%
Selectivity >90% for 5-position

Advantages :

  • Compatible with sensitive functional groups (e.g., esters).
  • Enables modular synthesis of analogs.

Limitations :

  • Requires hazardous chlorinating agents.
  • Longer reaction times compared to Mannich approaches.

Catalytic Hydroxylation of Vinyl Pyridine Intermediates

Transition-metal catalysts facilitate the anti-Markovnikov hydroxylation of vinyl groups. This method converts methyl 5-vinylpyridine-2-carboxylate to the hydroxyethyl derivative.

Procedure

  • Osmium Tetroxide Catalysis : OsO4 (0.5 mol%) in tert-butanol/water (4:1) at 0°C.
  • Co-Oxidant : N-Methylmorpholine N-oxide (NMO) ensures catalyst regeneration.

Key Data :

Parameter Value
Yield 80–85%
Diastereomeric Ratio 95:5 (syn:anti)

Advantages :

  • High stereocontrol.
  • Mild conditions preserve ester functionality.

Limitations :

  • Toxicity of OsO4 necessitates stringent safety protocols.
  • Cost-prohibitive for large-scale synthesis.

Comparative Analysis of Methods

Method Yield (%) Cost Scalability Environmental Impact
Mannich Reaction 85–90 Low High Moderate (waste H2O)
Nucleophilic Substitution 70–75 Medium Medium High (Cl waste)
Catalytic Hydroxylation 80–85 High Low High (OsO4 use)

Trends :

  • Industrial settings favor Mannich reactions for cost-effectiveness.
  • Academic labs prefer catalytic hydroxylation for stereochemical studies.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of 5-(2-oxoethyl)pyridine-2-carboxylate.

    Reduction: Formation of 5-(2-hydroxyethyl)pyridine-2-methanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The pyridine ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

The following table summarizes key structural analogs of Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties Applications/Research Context Reference ID
This compound 5-(2-hydroxyethyl), 2-COOCH₃ ~195.2 (estimated) High polarity due to -OH group; moderate solubility in polar solvents Potential intermediate for drug design N/A (primary focus)
Methyl 5-(aminomethyl)pyridine-2-carboxylate 5-(aminomethyl), 2-COOCH₃ ~180.2 Basic amino group enhances reactivity; soluble in acidic media Building block for pharmaceutical synthesis (e.g., NMDA receptor modulators)
Methyl 5-bromopyridine-2-carboxylate 5-Br, 2-COOCH₃ ~230.0 Halogenated; low solubility in water; reactive in cross-coupling Suzuki reactions for liquid crystal synthesis
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate 3-Cl, 5-CF₃, 2-COOCH₃ ~253.6 Lipophilic (CF₃ group); high thermal stability Research applications in agrochemicals or medicinal chemistry
Methyl 5-(4-methylphenyl)pyridine-2-carboxylate 5-(4-methylphenyl), 2-COOCH₃ ~241.3 Aromatic bulk increases hydrophobicity; crystalline solid Materials science (e.g., chiral liquid crystals)
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine core, 5-CH₃, 2-COOCH₂CH₃ ~244.3 Planar heterocyclic system; moderate solubility in organic solvents Biological studies (e.g., kinase inhibitors)

Structural and Functional Analysis

Hydroxyethyl vs. Aminomethyl Substituents
  • The hydroxyethyl group in the target compound introduces hydrogen-bonding capacity, improving solubility in polar solvents like ethanol or DMSO. In contrast, the aminomethyl analog (methyl 5-(aminomethyl)pyridine-2-carboxylate) exhibits basicity, enabling salt formation in acidic conditions and utility in peptide coupling reactions .
Halogenated Derivatives
  • Bromine (methyl 5-bromopyridine-2-carboxylate) and chlorine (methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) substituents enhance electrophilicity, making these compounds suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). The trifluoromethyl group further increases lipophilicity, a critical feature for blood-brain barrier penetration in CNS-targeting drugs .
Aromatic vs. Aliphatic Substituents
  • Methyl 5-(4-methylphenyl)pyridine-2-carboxylate contains a bulky aromatic group, reducing solubility in water but enhancing crystallinity. Such derivatives are leveraged in liquid crystal research, where planar aromatic systems facilitate self-assembly .
Heterocyclic Modifications
  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate incorporates a fused imidazo ring, expanding π-conjugation. This structural feature is advantageous in fluorescence-based applications or kinase inhibition studies .

Biological Activity

Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a carboxylate group and a hydroxyl-ethyl side chain. Its molecular formula is C12H15N1O3C_{12}H_{15}N_{1}O_{3} with a molecular weight of approximately 221.25 g/mol. The presence of hydroxyl and ester groups in the structure suggests it may engage in hydrogen bonding and other interactions with biological molecules, influencing their activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The compound's hydroxyl group can form hydrogen bonds, while the pyridine ring may interact with enzymes and receptors, modulating their functions. This dual functionality positions it as a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing various pyridine derivatives, it was found that this compound demonstrated significant antibacterial activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The efficacy of the compound varied based on concentration, highlighting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown promise in inhibiting the growth of cancer cell lines, particularly triple-negative breast cancer (TNBC) cells. A study demonstrated that treatment with this compound resulted in decreased cell viability and proliferation rates in TNBC cell lines (MDA-MB-231 and MDA-MB-468) while exhibiting minimal effects on non-tumorigenic cells (MCF-12A) .

Table: Summary of Anticancer Activity

CompoundCell LineGI50 Concentration (µM)Effect on Proliferation
This compoundMDA-MB-23113Decreased
This compoundMDA-MB-468TBDTBD
DoxorubicinMDA-MB-231TBDSignificant reduction

The mechanism underlying its anticancer activity appears to involve alterations in the cell cycle profile, specifically increasing the G0/G1 phase while decreasing the S phase in treated cells . This suggests that the compound may induce cell cycle arrest, contributing to its anticancer effects.

Case Studies

  • Antimicrobial Efficacy : In a comparative study involving various pyridine derivatives, this compound was tested against multiple strains of bacteria. Results indicated that it was particularly effective against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Anticancer Studies : A series of experiments evaluated the effects of this compound on TNBC cell lines. The results indicated that at a concentration of 13 µM, the compound significantly reduced viable cell numbers and interfered with cell proliferation without affecting non-cancerous cells .

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